
2-(Cyclopropylmethoxy)-5-fluorobenzaldehyde
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-(Cyclopropylmethoxy)-5-fluorobenzaldehyde involves the preparation of N’-acetyl-2-(cyclopropylmethoxy)benzohydrazide followed by subsequent reactions. For instance, one method involves the reaction of N’-acetyl-2-(cyclopropylmethoxy)benzohydrazide with triphenylphosphine, triethylamine, and carbon tetrachloride to yield the desired product .
Physical And Chemical Properties Analysis
- Safety Information : Refer to the Material Safety Data Sheet (MSDS) for safety precautions.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Intermediates
- Fluorobenzaldehyde Synthesis : Fluorobenzaldehydes, including compounds similar to 2-(Cyclopropylmethoxy)-5-fluorobenzaldehyde, are critical intermediates for synthesizing medicines, pesticides, spices, dyestuffs, and other fine chemicals. Various synthesis methods, including oxidation of fluorotoluene and chlorination hydrolysis, have been explored, each with its own advantages and industrial applications prospects (Qin Hai-fang, 2009).
Sensor Development
- Chemical Sensors for Copper Ion Detection : Derivatives of fluorobenzaldehydes have been used to develop colorimetric and fluorescent chemosensors for the detection of copper ions. These sensors demonstrate the potential for visual detection and bioimaging applications, highlighting the versatility of fluorobenzaldehyde derivatives in creating sensitive and selective detection tools for environmental and biological monitoring (Wei Gao et al., 2014).
Material Science
- Polymer Synthesis : Bis-aldehyde monomers, similar in functionality to fluorobenzaldehydes, have been synthesized and polymerized to produce electrically conductive poly(azomethines). These materials show promise for applications requiring electrical conductivity, such as in electronic and optoelectronic devices, underscoring the importance of fluorobenzaldehyde derivatives in advanced material synthesis (A. Hafeez et al., 2019).
Antimicrobial and Antioxidant Applications
- Antimicrobial and Antioxidant Compounds : Synthesis of fluorinated chromones and chlorochromones from bromo-2-fluorobenzaldehyde demonstrates the antimicrobial potential of fluorobenzaldehyde derivatives. These compounds were evaluated for their antimicrobial activities, suggesting that fluorobenzaldehyde derivatives can be valuable in developing new antimicrobial agents (S. G. Jagadhani et al., 2014).
Propiedades
IUPAC Name |
2-(cyclopropylmethoxy)-5-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO2/c12-10-3-4-11(9(5-10)6-13)14-7-8-1-2-8/h3-6,8H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSJGHNITVNRHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopropylmethoxy)-5-fluorobenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




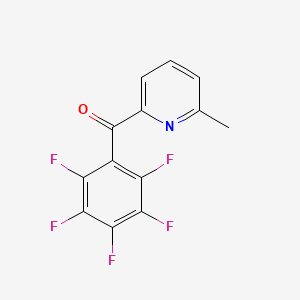

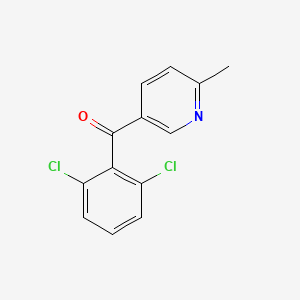
![1-[5-(4-Methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1452988.png)
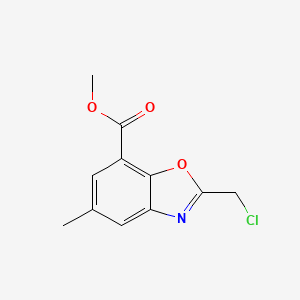

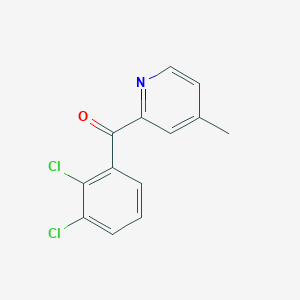

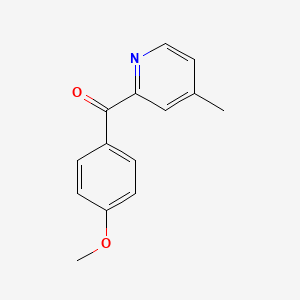

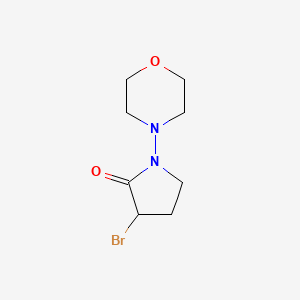
![3,4-Dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile hydrochloride](/img/structure/B1453002.png)
